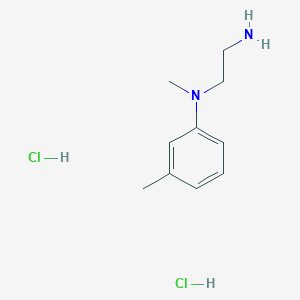

N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride

Descripción general

Descripción

“N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride” is a complex organic compound. It likely contains aniline and amine functional groups, which are common in many organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of amines or aniline derivatives. For example, the synthesis of trientine dihydrochloride involves the reaction of protected triethylene tetramine with hydrochloric acid . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .Aplicaciones Científicas De Investigación

- Field : Biochemistry

- Application : This enzyme has a broad substrate scope, accepting various mono- and diamines for addition to fumarate . The enzyme converts the natural aminocarboxylic acid product ethylenediamine-N,N′-disuccinic acid [(S,S)-EDDS] via the intermediate N-(2-aminoethyl)aspartic acid (AEAA) into ethylenediamine and two molecules of fumarate .

- Method : The enzyme’s mechanism involves general base-catalyzed, sequential two-step deamination of (S,S)-EDDS .

- Results : This work broadens our understanding of mechanistic diversity within the aspartase/fumarase superfamily and will aid in the optimization of EDDS lyase for asymmetric synthesis of valuable (metal-chelating) aminocarboxylic acids .

- Field : Molecular Biology

- Application : Chiral peptide nucleic acids (PNAs) bearing a substituent in the N-(2-aminoethyl)glycine backbone have been explored to improve the antisense and antigene properties of PNAs .

- Method : The sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units . PNA oligomers hybridize to complementary sequences by Watson-Crick base pairing .

- Results : PNAs are resistant to nucleases and proteases and have a low affinity for proteins . Some reports suggest that PNAs can target duplex DNA even in living cells by strand invasion .

- Field : Food Safety

- Application : N-(2-aminoethyl)ethanolamine has been evaluated for its safety as a co-monomer in modified polyester coatings at levels up to 1.5% (w/w) intended for direct contact with foodstuffs .

- Method : The safety evaluation was requested to extend its initial use as an additive in plastics .

- Results : The specific outcomes of this safety evaluation were not provided in the source .

Catalytic Mechanism of Ethylenediamine-N,N′-disuccinic Acid Lyase

Chiral Peptide Nucleic Acids

Safety Evaluation in Food Contact Materials

- Field : Polymer Chemistry

- Application : The compound is used in the synthesis of microgels functionalized with primary amines .

- Method : Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH) was carried out .

- Results : The morphology and hydrodynamic diameter of the microgels were characterized by atomic force microscopy .

- Field : Pharmaceutical Chemistry

- Application : Trientine Hydrochloride, a compound similar to N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride, is used in pharmaceutical applications .

- Results : Trientine Hydrochloride contains not less than 97.0 percent and not more than 103.0 percent of C6H18N4·2HCl, calculated on the dried basis .

Synthesis of Microgels

Pharmaceutical Applications

- Synthesis of Polymeric Nanoparticles

- Field : Nanotechnology

- Application : The compound is used in the synthesis of polymeric nanoparticles for drug delivery systems .

- Method : The compound is used as a monomer in the polymerization process to create nanoparticles with a positive charge, which can enhance cellular uptake .

- Results : The synthesized nanoparticles showed potential for use in targeted drug delivery .

Propiedades

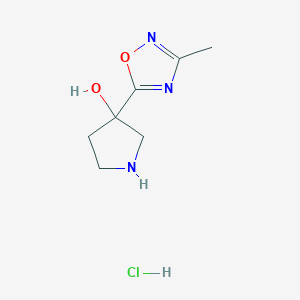

IUPAC Name |

N'-methyl-N'-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-9-4-3-5-10(8-9)12(2)7-6-11;;/h3-5,8H,6-7,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKGSEGJMNPYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)

amine hydrochloride](/img/structure/B1383285.png)

![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)

![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)

![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)

![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)

![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)

amine](/img/structure/B1383299.png)